molecular formula C15H16Na2O2 B8573717 disodium bisphenol-A

disodium bisphenol-A

Cat. No. B8573717
M. Wt: 274.26 g/mol
InChI Key: JJVKWFOGASBDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04476309

Procedure details

The anhydrous salt of disodium bisphenol-A was prepared in accordance with the method shown in Takekoshi, U.S. Pat. No. 4,202,993, assigned to the same assignee as the present invention and incorporated herein by reference. There was added under ambient conditions with stirring 50 microliters of tri-t-butylborate to a slurry of 1.5 grams of the anhydrous salt of disodium bisphenol-A and 2.27 grams of N-methyl-4-nitrophthalimide in 8 ml of toluene. The resulting reaction mixture was then heated with stirring to reflux for 30 minutes. There was obtained a 77% yield of an ether phthalimide having the formula, ##STR7## based on reverse phase liquid chromatography using ortho-terphenyl as an internal standard.
Quantity
50 μL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous salt
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
C(OB([O:12][C:13]([CH3:16])(C)C)OC(C)(C)C)(C)(C)C.[OH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)([CH3:26])[CH3:25])=[CH:20][CH:19]=1.[Na:34].[Na].C[N:37]1[C:41](=[O:42])[C:40]2=[CH:43][C:44]([N+]([O-])=O)=[CH:45][CH:46]=[C:39]2[C:38]1=[O:50]>C1(C)C=CC=CC=1>[OH:17][C:18]1[CH:19]=[CH:20][C:21]([C:24]([C:27]2[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=2)([CH3:26])[CH3:25])=[CH:22][CH:23]=1.[Na:34].[Na:34].[CH3:38][CH2:39][O:12][CH2:13][CH3:16].[C:41]1(=[O:42])[NH:37][C:38](=[O:50])[C:39]2=[CH:46][CH:45]=[CH:44][CH:43]=[C:40]12 |f:1.2.3,6.7.8,9.10,^1:33,34,74,75|

Inputs

Step One
Name
Quantity
50 μL
Type
reactant
Smiles
C(C)(C)(C)OB(OC(C)(C)C)OC(C)(C)C
Name
anhydrous salt
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.[Na].[Na]
Name
Quantity
2.27 g
Type
reactant
Smiles
CN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There was added under ambient conditions
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.[Na].[Na]
Name
Type
product
Smiles
CCOCC.C1(C=2C(C(N1)=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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